

Introduction: A Strategically Functionalized Amino Acid

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Compound of Interest

Compound Name: *4-Chloro-2-methoxy-L-phenylalanine*

Cat. No.: *B8178879*

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4-Chloro-2-methoxy-L-phenylalanine is a synthetic derivative of the essential amino acid L-phenylalanine. As a non-proteinogenic, or unnatural, amino acid (UAA), it represents a powerful tool for modifying peptides and designing novel small molecules. The strategic placement of both a chloro and a methoxy group on the phenyl ring introduces unique electronic and steric properties not found in natural amino acids.

The chloro group, an electron-withdrawing substituent, can engage in halogen bonding and other multipolar interactions, potentially enhancing binding affinity and modulating metabolic stability.[1][2] The methoxy group, while electron-donating, can act as a hydrogen bond acceptor and influence conformation.[3] The combination of these functionalities on a chiral L-phenylalanine scaffold creates a high-value intermediate for synthesizing peptidomimetics, therapeutic peptides with enhanced properties, and novel small-molecule drug candidates.[4][5] This guide provides the core technical knowledge required to effectively utilize this compound in a research and development setting.

Core Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental design. The key identifiers and quantitative data for **4-Chloro-2-methoxy-L-phenylalanine** are summarized below.

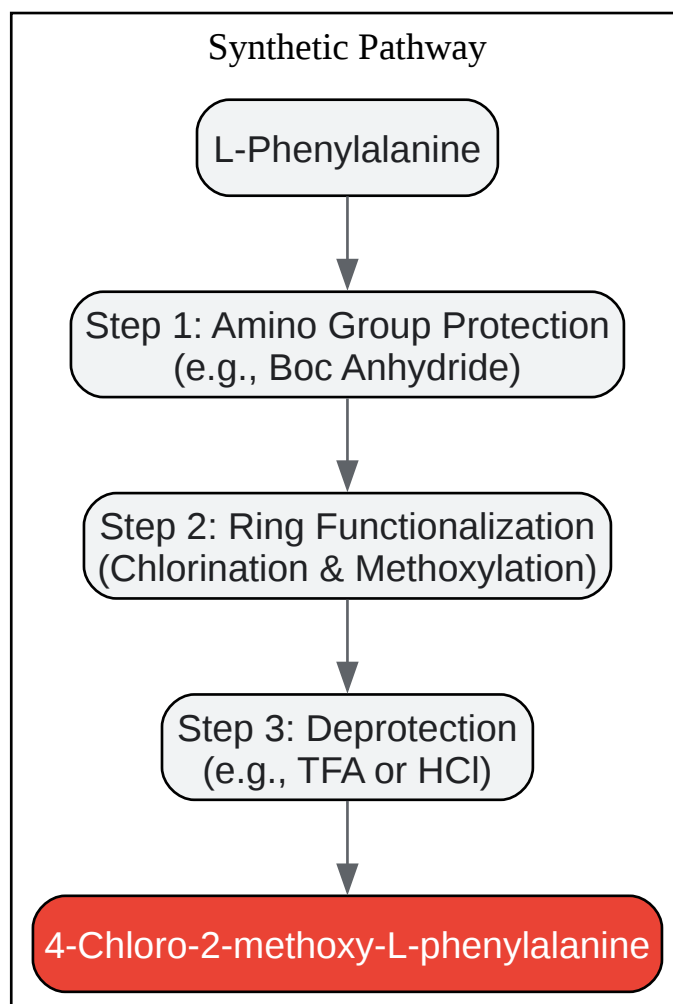
Property	Value	Source
Molecular Weight	229.66 g/mol	[6]
Molecular Formula	C ₁₀ H ₁₂ ClNO ₃	[6]
IUPAC Name	(S)-2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid	[6]
CAS Number	1270090-75-9	[6]
Canonical SMILES	<chem>COC1=C(C=C(C=C1)Cl)CC(=O)O</chem>	[6]
Purity (Typical)	≥95%	[6]

Synthesis and Purification Workflow

While specific proprietary synthesis routes may vary, a plausible and robust pathway can be designed based on established methodologies for creating substituted phenylalanine analogs. [7][8] The following section outlines a proposed multi-step synthesis and subsequent purification protocol, grounded in common organic chemistry principles.

Proposed Synthetic Pathway

The synthesis of **4-Chloro-2-methoxy-L-phenylalanine** can be approached from a commercially available starting material like L-phenylalanine, requiring protection of the amino and carboxyl groups, followed by functionalization of the aromatic ring, and subsequent deprotection.



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Caption: High-level overview of the proposed synthetic workflow.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize **4-Chloro-2-methoxy-L-phenylalanine** from a suitable protected precursor. This protocol assumes the availability of a Boc-protected 4-chloro-L-phenylalanine precursor.

- Methoxylation of the Aromatic Ring:
 - To a solution of Boc-4-chloro-L-phenylalanine (1 equivalent) in a suitable solvent like DMF, add a methoxylating agent (e.g., sodium methoxide) and a copper catalyst.

- Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The rationale for using a copper catalyst is based on its established efficacy in nucleophilic aromatic substitution reactions.
- Reaction Quench and Workup:
 - Upon completion, cool the reaction mixture to room temperature and quench by carefully adding an aqueous solution of ammonium chloride.
 - Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine to remove inorganic impurities.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected product.
- Deprotection of the Amino Group:
 - Dissolve the crude Boc-protected **4-Chloro-2-methoxy-L-phenylalanine** in a minimal amount of a suitable solvent like dichloromethane (DCM) or dioxane.
 - Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, to cleave the Boc protecting group.
 - Stir the mixture at room temperature for 1-2 hours, again monitoring by TLC until the starting material is fully consumed.
- Isolation of Final Product:
 - Remove the excess acid and solvent under reduced pressure.
 - Triturate the residue with cold diethyl ether to precipitate the product as a salt.
 - Collect the solid by filtration and wash with cold ether to yield the crude final product.

Purification Protocol

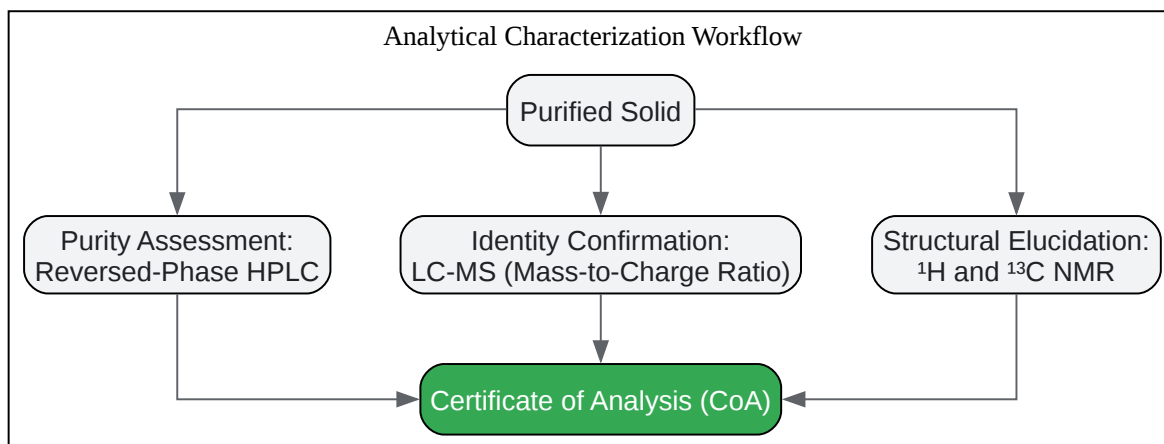
Objective: To purify the crude product to $\geq 95\%$ purity suitable for research applications. This protocol utilizes recrystallization, a standard and effective method for purifying crystalline solids like amino acids.

- Solvent Selection:
 - Select a suitable solvent system for recrystallization. For amino acids, a common choice is a mixture of water and a water-miscible organic solvent like ethanol or isopropanol. The ideal system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
- Recrystallization Procedure:
 - Dissolve the crude product in a minimal amount of the hot solvent system.
 - If insoluble impurities are present, perform a hot filtration to remove them.
 - Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
 - Further cool the mixture in an ice bath to maximize product precipitation.
- Final Isolation and Drying:
 - Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
 - Dry the crystals under vacuum at a temperature below their decomposition point to remove residual solvent. For more demanding applications, purification via ion-exchange chromatography can be employed to remove trace ionic impurities.[9]

Analytical Characterization

Rigorous analytical testing is mandatory to confirm the identity, purity, and structural integrity of the final compound. A multi-technique approach ensures a self-validating system of characterization.

Workflow for Quality Control



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Caption: A standard workflow for the analytical validation of the final product.

Protocol: Purity Determination by HPLC

- System: Agilent 1290 Infinity II UHPLC or equivalent.
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Detection: UV at 254 nm and 280 nm.
- Expected Outcome: A single major peak with purity calculated by area percentage.

Protocol: Identity and Mass Confirmation by LC-MS

- System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.[10]
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- LC Method: Use the same method as described in 4.2.
- Mass Spectrometry Analysis: Scan for the protonated molecular ion $[M+H]^+$.
- Expected m/z : 230.06 (Calculated for $C_{10}H_{13}ClNO_3^+$). The observation of this mass confirms the molecular weight of the synthesized compound.

Protocol: Structural Elucidation by NMR

- Solvent: Deuterated solvent such as DMSO- d_6 or D_2O with acid/base adjustment.
- 1H NMR: Provides information on the number and environment of protons. Expect characteristic signals for the aromatic protons, the methoxy group protons, the aliphatic protons of the alanine backbone, and the alpha-proton.
- ^{13}C NMR: Confirms the carbon skeleton of the molecule. Expect distinct signals for the carbonyl carbon, the aromatic carbons (including those attached to Cl and OCH_3), the methoxy carbon, and the aliphatic carbons. The full spectral assignment confirms the precise structure and isomeric purity.[11]

Applications in Research and Drug Development

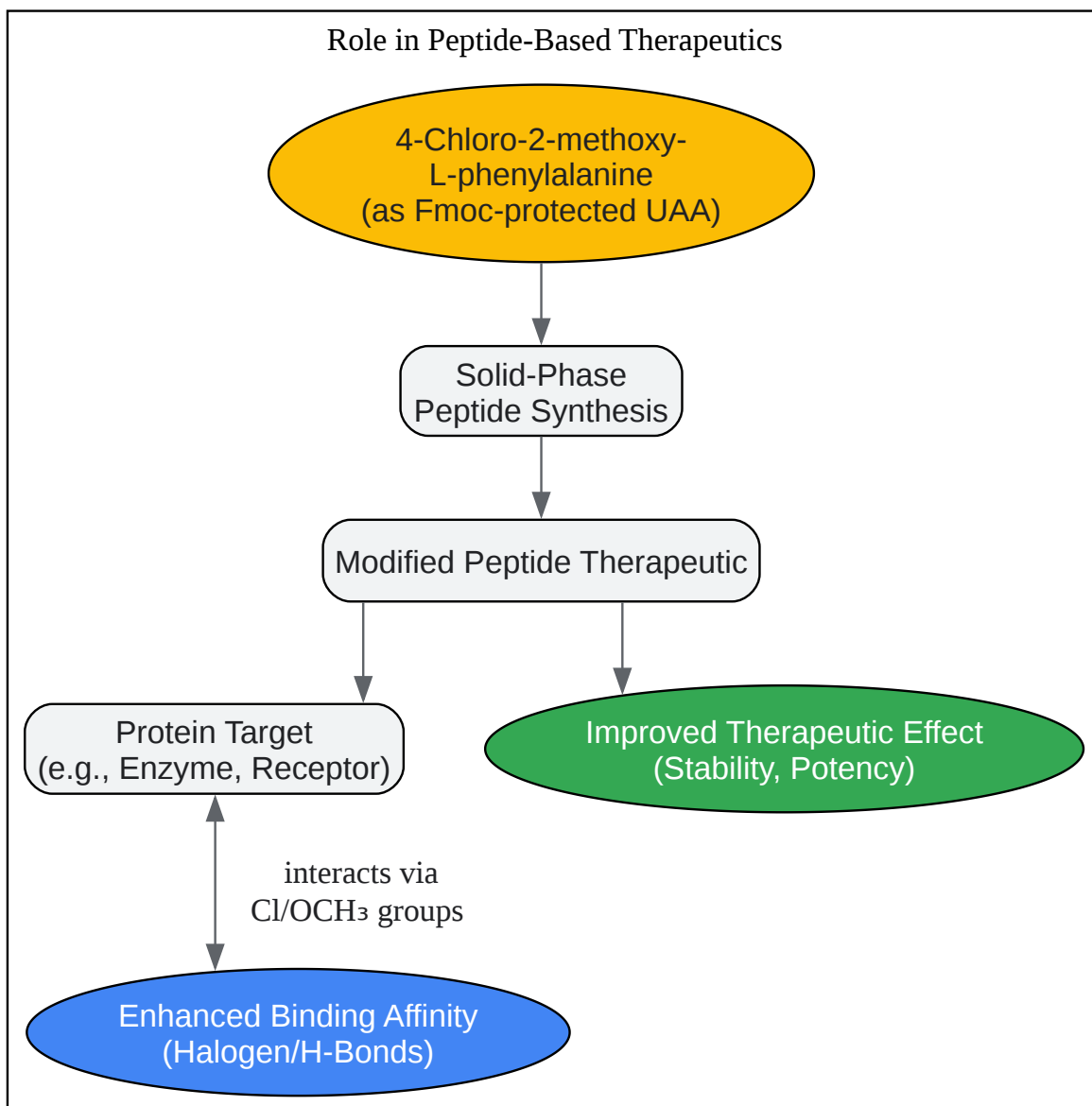
The true value of **4-Chloro-2-methoxy-L-phenylalanine** lies in its potential as a specialized building block. Its structure is analogous to 4-Chloro-phenylalanine (PCPA), a known inhibitor of the enzyme tryptophan hydroxylase, which is involved in serotonin synthesis.[12][13] This suggests that the title compound could serve as a starting point for developing novel enzyme inhibitors or neurological probes.

More broadly, its utility falls into two main categories:

- Peptide Modification: As an unnatural amino acid, it can be incorporated into peptides during solid-phase peptide synthesis (SPPS) using a suitable protecting group like Fmoc.[5][14]

This can lead to peptides with:

- Enhanced Stability: Resistance to proteolytic degradation.
- Improved Binding: The chloro and methoxy groups can form new, favorable interactions with protein targets.^{[2][3]}
- Conformational Constraint: Influencing the peptide's secondary structure to favor a bioactive conformation.
- Small-Molecule Scaffolding: The amino acid core provides a versatile chiral scaffold for building more complex small molecules. The functionalized aromatic ring can be a key pharmacophore or be further modified to explore the structure-activity relationship (SAR) in a drug discovery campaign. The presence of chlorine is a common feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry.^[1]



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Caption: Conceptual workflow for utilizing the UAA in therapeutic peptide design.

Conclusion

4-Chloro-2-methoxy-L-phenylalanine is more than a molecule defined by its molecular weight. It is a precision tool for medicinal chemists and researchers. Its unique combination of a

chiral amino acid backbone and a dual-functionalized aromatic ring provides a gateway to novel peptides and small molecules with potentially superior therapeutic properties. The robust synthesis, purification, and analytical workflows detailed in this guide provide a reliable framework for producing and validating this compound, empowering scientists to confidently integrate it into their drug discovery and development programs.

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